molecular formula C7H12N2OS B13276024 (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL

Cat. No.: B13276024
M. Wt: 172.25 g/mol
InChI Key: ZJVNOYIVXWARJC-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL is a chiral compound with a thiazole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor containing a thiourea and a haloketone to form the thiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and purification techniques to ensure the production of high-purity (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The thiazole ring and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propan-1-OL: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5-9-7(4-11-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m1/s1

InChI Key

ZJVNOYIVXWARJC-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC(=CS1)[C@@H](CCO)N

Canonical SMILES

CC1=NC(=CS1)C(CCO)N

Origin of Product

United States

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